molecular formula C22H14FN7O5 B11110796 5-{5-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid

5-{5-[(E)-(2-{6-[(4-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid

Cat. No.: B11110796
M. Wt: 475.4 g/mol
InChI Key: SGPLXRGMRTWXNF-YSURURNPSA-N
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Description

5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID is a complex organic compound that features a unique combination of functional groups, including a fluorinated aniline, an oxadiazole, and a pyrazine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole and pyrazine rings, followed by the introduction of the fluorinated aniline and the hydrazone linkage. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-[5-({(E)-2-[6-(4-CHLOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID
  • 5-[5-({(E)-2-[6-(4-METHOXYANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID

Uniqueness

The uniqueness of 5-[5-({(E)-2-[6-(4-FLUOROANILINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONO}METHYL)-2-FURYL]-2-HYDROXYBENZOIC ACID lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorinated aniline and the oxadiazole-pyrazine core distinguishes it from other similar compounds, potentially leading to different reactivity and biological activities.

Properties

Molecular Formula

C22H14FN7O5

Molecular Weight

475.4 g/mol

IUPAC Name

5-[5-[(E)-[[6-(4-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]furan-2-yl]-2-hydroxybenzoic acid

InChI

InChI=1S/C22H14FN7O5/c23-12-2-4-13(5-3-12)25-18-19(27-21-20(26-18)29-35-30-21)28-24-10-14-6-8-17(34-14)11-1-7-16(31)15(9-11)22(32)33/h1-10,31H,(H,32,33)(H,25,26,29)(H,27,28,30)/b24-10+

InChI Key

SGPLXRGMRTWXNF-YSURURNPSA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)O)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=CC=C(O4)C5=CC(=C(C=C5)O)C(=O)O)F

Origin of Product

United States

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